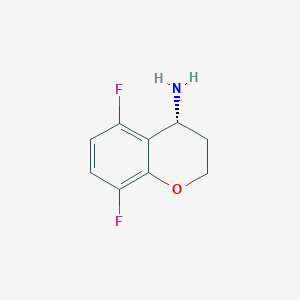

(R)-5,8-Difluorochroman-4-amine

Description

Significance of Chiral Amines as Versatile Building Blocks in Organic Synthesis and Medicinal Chemistry

Chiral amines are indispensable components in the synthesis of a vast array of complex molecules, particularly pharmaceuticals. nih.govsigmaaldrich.com Their importance stems from the fact that the biological activity of many drugs is highly dependent on their three-dimensional structure. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.

In organic synthesis, chiral amines serve multiple roles:

Chiral Auxiliaries: They can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction, after which they are cleaved off.

Chiral Catalysts and Ligands: They can be used to create chiral environments that favor the formation of one enantiomer over the other in a chemical reaction. sigmaaldrich.com

The prevalence of chiral amines in pharmaceuticals is substantial, with estimates suggesting that they are present in approximately 40-45% of small-molecule drugs. nih.govacs.org Their ability to form hydrogen bonds and participate in various biological interactions makes them a crucial pharmacophore. nih.gov The demand for enantiomerically pure chiral amines has driven the development of numerous synthetic methods, including asymmetric hydrogenation and enzymatic resolutions. nih.govnih.gov

Strategic Incorporation of Fluorine Atoms in Bioactive Molecules for Modulating Molecular Interactions

The introduction of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance their pharmacological properties. nih.govmorressier.comnih.gov Fluorine, being the most electronegative element, imparts unique electronic properties to a molecule. nih.govnih.gov The replacement of a hydrogen atom or a hydroxyl group with a fluorine atom can lead to several advantageous changes:

Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the molecule more resistant to metabolic degradation by enzymes in the body. This can lead to a longer duration of action for a drug. nih.govnews-medical.net

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as proteins and enzymes, through hydrogen bonds and other non-covalent interactions. This can lead to increased potency. nih.govnih.gov

Improved Bioavailability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can improve its absorption and distribution in the body. news-medical.net

Alteration of pKa: The presence of fluorine can influence the acidity or basicity of nearby functional groups, which can affect the molecule's ionization state and its interactions with biological targets.

Given these benefits, it is not surprising that a significant percentage of modern drugs, estimated to be at least 25%, contain fluorine. mdpi.com

Overview of the Chroman Heterocyclic Scaffold in Chemically Diverse Compounds

The chroman ring system, a substructure of (R)-5,8-Difluorochroman-4-amine, is a privileged scaffold in medicinal chemistry. nih.govnih.govresearchgate.net A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. The chroman scaffold, which consists of a benzene (B151609) ring fused to a dihydropyran ring, is found in a wide variety of natural products and synthetic compounds with diverse biological activities. nih.govresearchgate.netasianpubs.org

The versatility of the chroman scaffold allows for the introduction of various substituents at different positions, leading to a broad spectrum of pharmacological effects. asianpubs.org Chroman derivatives have been reported to exhibit a range of activities, including anticancer, antimicrobial, and antioxidant properties. nih.gov The structural rigidity and the presence of the oxygen atom within the heterocyclic ring contribute to the unique chemical and physical properties of chroman-based molecules.

Structure

3D Structure

Properties

IUPAC Name |

(4R)-5,8-difluoro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2,7H,3-4,12H2/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHGXVMUVYBWQO-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC(=C2C1N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(C=CC(=C2[C@@H]1N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601214482 | |

| Record name | (4R)-5,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601214482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911826-12-5 | |

| Record name | (4R)-5,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911826-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-5,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601214482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R 5,8 Difluorochroman 4 Amine

Enantioselective Synthesis Approaches to the Chiral Chromanamine Scaffold

The creation of the chiral center at the C4 position of the chroman ring is a significant challenge in the synthesis of (R)-5,8-Difluorochroman-4-amine. Various strategies have been developed to address this, primarily revolving around the asymmetric transformation of the precursor, 5,8-Difluorochroman-4-one.

Asymmetric Reduction of 5,8-Difluorochroman-4-one Precursors

A prominent strategy for the synthesis of the target amine involves the asymmetric reduction of the corresponding ketone, 5,8-Difluorochroman-4-one. This prochiral ketone can be converted to the chiral amine through various catalytic methods.

Biocatalysis, particularly the use of ketoreductase (KRED) enzymes, offers a highly selective and environmentally benign route for the synthesis of chiral alcohols from ketones. While direct asymmetric reductive amination of 5,8-Difluorochroman-4-one using amine dehydrogenases is a plausible route, a more established approach involves the two-step process of asymmetric reduction to the corresponding (R)-5,8-Difluorochroman-4-ol followed by conversion to the amine.

Ketoreductases, belonging to the short-chain dehydrogenase/reductase (SDR) family, can catalyze the reduction of the carbonyl group with high enantioselectivity. The process typically requires a nicotinamide (B372718) cofactor (NADH or NADPH) and a cofactor regeneration system, such as using glucose and glucose dehydrogenase. The stereochemical outcome is determined by the specific KRED enzyme used. For the synthesis of the (R)-alcohol, a KRED that delivers the hydride to the re-face of the ketone is required. The subsequent conversion of the chiral alcohol to the amine can be achieved through methods like a Mitsunobu reaction or by activation of the hydroxyl group followed by nucleophilic substitution with an amine source.

| Catalyst | Substrate | Product | Key Features |

| Ketoreductase (KRED) | 5,8-Difluorochroman-4-one | (R)-5,8-Difluorochroman-4-ol | High enantioselectivity (>99% ee), mild reaction conditions (pH 7, 30°C), aqueous media. The resulting alcohol requires further transformation to the amine. |

Organocatalysis provides a metal-free alternative for the asymmetric reduction of ketones. Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for the transfer hydrogenation of imines, which are intermediates in reductive amination reactions. google.com In a direct approach, 5,8-Difluorochroman-4-one could be reacted with an ammonia (B1221849) source to form an in-situ imine, which is then asymmetrically reduced in the presence of a CPA and a hydride source like a Hantzsch ester. google.com The chiral environment created by the CPA directs the hydride addition to one face of the imine, leading to the formation of the desired enantiomer of the amine. google.com The success of this method relies on the effective formation of the imine and the ability of the CPA to induce high stereoselectivity. google.com

| Catalyst | Substrate | Reagents | Product | Key Features |

| Chiral Phosphoric Acid (CPA) | 5,8-Difluorochroman-4-one | Ammonia source, Hantzsch ester | This compound | Metal-free, direct reductive amination. The efficiency depends on imine formation and catalyst-substrate interaction. |

Transition-metal catalysis, particularly with ruthenium complexes, is a highly efficient method for the asymmetric hydrogenation of ketones and imines. nih.gov For the synthesis of this compound, a two-step approach involving the asymmetric hydrogenation of 5,8-Difluorochroman-4-one to the chiral alcohol, followed by conversion to the amine, is a viable option. Ruthenium catalysts bearing chiral N-heterocyclic carbene (NHC) ligands have shown excellent performance in the hydrogenation of related chromanones. nih.gov Alternatively, a direct asymmetric reductive amination can be envisioned. This would involve the reaction of 5,8-Difluorochroman-4-one with an ammonia source under a hydrogen atmosphere in the presence of a chiral transition-metal catalyst. Chiral phosphoramidite (B1245037) ligands in combination with iridium have been successfully used for the asymmetric reductive amination of various ketones. nih.govrsc.org

| Catalyst System | Substrate | Reagents | Product | Key Features |

| [Ru(NHC)(diamine)] | 5,8-Difluorochroman-4-one | H₂ | (R)-5,8-Difluorochroman-4-ol | High efficiency and enantioselectivity for the alcohol, which requires further functionalization. |

| [Ir(phosphoramidite)] | 5,8-Difluorochroman-4-one | NH₃, H₂ | This compound | Direct, atom-economical route to the target amine. |

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.comnumberanalytics.com Once the desired stereocenter is created, the auxiliary is removed. wikipedia.orgnumberanalytics.comnumberanalytics.com In the context of synthesizing this compound, a chiral auxiliary could be used to direct the diastereoselective reduction of the ketone or a derivative thereof. For instance, the ketone could be converted to a chiral imine or enamine using a chiral amine auxiliary, such as a derivative of (R)- or (S)-1-phenylethylamine. Subsequent reduction of the C=N double bond would proceed with facial selectivity dictated by the steric hindrance of the chiral auxiliary. Finally, cleavage of the auxiliary would yield the desired enantiomerically enriched amine. Evans' oxazolidinones are another class of auxiliaries that have been widely used to direct stereoselective transformations. researchgate.net

| Auxiliary | Strategy | Key Steps | Advantage |

| Chiral Amine (e.g., (R)-1-phenylethylamine) | Diastereoselective reduction of a chiral imine | 1. Condensation of 5,8-Difluorochroman-4-one with the chiral amine. 2. Diastereoselective reduction of the resulting imine. 3. Cleavage of the chiral auxiliary. | Well-established and predictable stereochemical control. |

| Evans' Oxazolidinone | Diastereoselective functionalization | 1. Conversion of a carboxylic acid derivative of the chroman scaffold to an N-acyl oxazolidinone. 2. Diastereoselective transformation. 3. Cleavage of the auxiliary. | High levels of stereoselectivity in various reactions. |

Chiral Ligand-Controlled Amination Reactions

Direct asymmetric amination of a suitable precursor is an attractive and atom-economical strategy. This can be achieved through transition-metal catalysis where a chiral ligand controls the enantioselectivity. For instance, the palladium-catalyzed asymmetric amination of allylic substrates (Trost asymmetric allylic alkylation) is a powerful method for the synthesis of chiral amines. To apply this to the synthesis of this compound, a suitable allylic precursor derived from 5,8-Difluorochroman-4-one would be required.

Another approach is the asymmetric reductive amination, as mentioned in section 2.1.1.3, where the chiral ligand, often a phosphoramidite or a diimine, coordinates to the metal center (e.g., iridium or rhodium) and creates a chiral pocket. nih.govrsc.org This chiral environment dictates the facial selectivity of the hydride attack on the coordinated imine intermediate, leading to the formation of one enantiomer of the amine in excess. nih.govrsc.org

| Ligand Type | Metal | Reaction | Key Features |

| Chiral Phosphoramidites | Iridium, Rhodium | Asymmetric Reductive Amination | Direct conversion of the ketone to the amine with high enantioselectivity. nih.govrsc.org |

| Trost Ligand (Chiral Diphosphine) | Palladium | Asymmetric Allylic Amination | Requires an allylic substrate, offers high enantioselectivity for the formation of C-N bonds. |

Reductive Amination Strategies for Chromanamine Formation

Reductive amination is a powerful and versatile method for forming amines from carbonyl compounds. jocpr.com In the context of chromanamine synthesis, this strategy typically begins with a corresponding chroman-4-one precursor. The reaction involves the condensation of the ketone with an amine source to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. youtube.com This approach can be performed in a one-pot procedure, which improves efficiency and atom economy by eliminating the need to isolate the imine intermediate. jocpr.com

The choice of reducing agent is critical and depends on the specific substrate and desired selectivity. jocpr.com Mild reducing agents are often preferred to avoid the reduction of other functional groups. youtube.com For direct reductive amination, where the imine formation and reduction occur concurrently, specific reagents are required that selectively reduce the protonated imine in the presence of the ketone. youtube.comorganic-chemistry.org

Strategies for achieving selective reductive amination include the use of various catalysts and reaction conditions to control the outcome. jocpr.comjocpr.com Catalyst-controlled reactions, direct reductive amination, and the use of green and sustainable methods are all key considerations in modern organic synthesis. jocpr.comjocpr.com

| Reagent/Catalyst | Amine Source | Key Features |

| Sodium cyanoborohydride (NaBH3CN) | Ammonia, Ammonium salts | A classic and mild reagent that is effective for one-pot reductive aminations; it is selective for the iminium ion over the ketone. youtube.comorganic-chemistry.org |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) | Primary and secondary amines | A versatile and mild reducing agent, often used for a wide range of substrates under non-acidic conditions. organic-chemistry.org |

| H2 / Palladium on Carbon (Pd/C) | Ammonia, Hydroxylamine | A catalytic hydrogenation method that is considered a green chemistry approach; can be used for direct amination. organic-chemistry.org |

| α-Picoline-borane | Primary and secondary amines | An efficient reducing agent that can be used in various solvents, including water, or under neat conditions. organic-chemistry.org |

| Cp*Ir complexes | Ammonium formate | Catalyzes direct reductive amination of ketones to primary amines under transfer hydrogenation conditions. organic-chemistry.org |

Regioselective Fluorination Strategies for the Chroman Ring System

Introducing fluorine atoms into specific positions on the chroman ring is a critical step in the synthesis of this compound. Regioselective fluorination is essential because the position of the fluorine atoms significantly influences the molecule's biological and chemical properties. numberanalytics.comnumberanalytics.com The high electronegativity of fluorine allows it to form strong bonds with carbon, altering the molecule's electronic properties, conformation, and stability. numberanalytics.com Achieving high regioselectivity can be accomplished through various strategies, including substrate control, reagent control, and catalyst control. numberanalytics.com

Direct Fluorination Methods

Direct fluorination involves the reaction of a substrate with a fluorine source to form a carbon-fluorine bond. numberanalytics.com This approach is arguably the most efficient way to incorporate fluorine as it avoids the need for pre-functionalized starting materials. rsc.org Electrophilic fluorinating agents are commonly used for this purpose. numberanalytics.com Reagents like Selectfluor (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are widely employed for the fluorination of electron-rich aromatic rings and alkenes. numberanalytics.com

C-H Functionalization with Fluorinated Building Blocks

A more modern and highly selective approach is the transition-metal-catalyzed C-H functionalization, which allows for the direct coupling of a C-H bond with a fluorinated building block. rsc.org This strategy offers significant advantages in terms of atom and step economy. rsc.org The regioselectivity of the reaction is often controlled by a directing group present on the substrate, which coordinates to the metal catalyst and guides the functionalization to a specific C-H bond. researchgate.net

For the synthesis of a difluorinated chroman, this could involve a pre-existing functional group on the chroman scaffold that directs the C-H activation process. researchgate.net This method avoids the harsh conditions sometimes associated with direct fluorination and provides a powerful tool for installing fluorine-containing groups with high precision. researchgate.net The development of new catalysts and a deeper understanding of the reaction mechanisms have greatly expanded the scope of this transformation in recent years. rsc.org

Multi-Component Reactions for Expedient Chromanamine Synthesis

Several named MCRs, such as the Ugi, Passerini, Biginelli, and Hantzsch reactions, are widely used to create molecular diversity and complexity in a single step. nih.govorganic-chemistry.org For the synthesis of a chromanamine scaffold, a hypothetical MCR could be designed to bring together the necessary components to form the heterocyclic ring and install the amine functionality simultaneously. The challenge lies in designing an MCR where the network of reaction equilibria flows into the desired product without generating significant side products. organic-chemistry.org The success of an MCR is highly dependent on optimizing reaction conditions such as solvent, temperature, catalyst, and reactant concentrations. organic-chemistry.org

| MCR Type | Reactants | Product Type | Potential Relevance to Chromanamine Synthesis |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Amino carboxamides | Could be adapted to form complex amino acid derivatives on a chroman scaffold. wikipedia.org |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea (B33335)/Thiourea (B124793) | Dihydropyrimidinones | Demonstrates the principle of forming nitrogen-containing heterocycles in one pot. tcichemicals.com |

| Mannich Reaction | Aldehyde, Amine, Carbonyl Compound | β-Amino carbonyl compounds | A classic MCR that forms a key C-C bond adjacent to an amino group. organic-chemistry.org |

| Kabachnik-Fields Reaction | Aldehyde/Ketone, Amine, Phosphite | α-Aminophosphonates | Useful for synthesizing analogues containing a phosphonate (B1237965) group. organic-chemistry.org |

Flow Chemistry Applications for Enhanced Enantioselective Production

Flow chemistry, or continuous-flow processing, offers significant advantages over traditional batch chemistry for the production of fine chemicals and pharmaceuticals. researchgate.net By conducting reactions in a continuously flowing stream through a reactor, flow chemistry allows for superior control over reaction parameters such as temperature, pressure, and mixing. youtube.com This enhanced control can lead to higher yields, improved product quality, and significantly enhanced safety, especially when dealing with hazardous reagents or highly exothermic reactions. youtube.com

For the enantioselective production of this compound, flow chemistry can be particularly advantageous. Asymmetric catalysts, which are often expensive, can be immobilized within the flow reactor. europa.eu This allows the catalyst to be retained and reused over long periods, reducing costs and simplifying product purification. europa.eu The precise temperature control in microreactors can also improve enantioselectivity in sensitive asymmetric transformations. researchgate.net The ability to operate at elevated temperatures and pressures safely allows for reaction rate acceleration, leading to higher productivity. researchgate.netyoutube.com The integration of multiple reaction and purification steps into a single, automated flow system represents a powerful strategy for the efficient and scalable manufacturing of complex chiral molecules. researchgate.neteuropa.eu

Stereochemical Characterization and Enantiopurity Assessment of R 5,8 Difluorochroman 4 Amine

Chiral Chromatographic Separation Techniques

The separation of enantiomers of chiral amines like 5,8-Difluorochroman-4-amine is routinely achieved using chiral chromatography. This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

For the enantioselective analysis of (R)-5,8-Difluorochroman-4-amine, HPLC utilizing a CSP would be the primary method. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and functionalized with carbamate (B1207046) derivatives (e.g., tris(3,5-dimethylphenyl)carbamate), are highly effective for resolving a wide range of chiral amines. mdpi.comunife.itwindows.net The separation would be optimized by screening various mobile phases, typically mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (like isopropanol (B130326) or ethanol), often with a basic additive (such as diethylamine (B46881) or ammonia) to improve peak shape and resolution. rsc.org A hypothetical data table for such a separation would include details on the specific chiral column used, mobile phase composition, flow rate, and the resulting retention times and resolution factor for the (R) and (S) enantiomers. However, no published methods specific to 5,8-Difluorochroman-4-amine were found.

Gas Chromatography (GC) with Chiral Columns

Chiral GC is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable amines. The amine would likely require derivatization to enhance its volatility and improve chromatographic performance. sigmaaldrich.com Common derivatizing agents include trifluoroacetic anhydride. The separation would be performed on a capillary column coated with a chiral selector, often a cyclodextrin (B1172386) derivative. wiley.comgcms.cz The analysis parameters, including temperature program, carrier gas flow rate, and detector settings, would be optimized to achieve baseline separation of the enantiomers. As with HPLC, no specific GC methods for the analysis of this compound have been documented in the literature.

Spectroscopic Methods for Enantiomeric Excess Determination

Spectroscopic methods are crucial for determining the enantiomeric purity and confirming the absolute configuration of a chiral compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Utilizing Chiral Shift Reagents

NMR spectroscopy can be used to determine the enantiomeric excess (e.e.) of a chiral sample. In the presence of a chiral shift reagent, typically a lanthanide complex with a chiral ligand (e.g., Eu(hfc)₃), the two enantiomers form diastereomeric complexes. organicchemistrydata.orglibretexts.orgrsc.org These diastereomeric complexes exhibit different NMR spectra, causing a separation of signals for the corresponding protons or carbons of the (R) and (S) enantiomers. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio. Specific data, such as the chemical shift difference (ΔΔδ) for protons near the chiral center of this compound in the presence of a specific shift reagent, is not available.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Confirmation

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to confirm its absolute configuration by comparing the experimental spectrum to that predicted by theoretical calculations or to the spectrum of a known standard. No CD spectroscopic data for this compound has been reported.

X-ray Crystallography for Crystalline Forms and Absolute Stereochemistry

X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule. This technique requires the formation of a suitable single crystal of the compound, often as a salt with a chiral acid of known configuration (e.g., tartaric acid). The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the three-dimensional arrangement of atoms in the molecule, unambiguously establishing the (R) or (S) configuration. There are no published crystal structures for this compound or its salts in crystallographic databases.

Derivatization and Scaffold Elaboration of R 5,8 Difluorochroman 4 Amine

Functionalization Reactions at the Amine Moiety

The primary amine group of (R)-5,8-difluorochroman-4-amine serves as a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

The nucleophilic nature of the amine allows for straightforward reaction with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Amide Formation: The reaction of the primary amine with carboxylic acid derivatives, such as acid chlorides or anhydrides, in the presence of a base, readily yields the corresponding amides. This reaction is a cornerstone of medicinal chemistry, enabling the introduction of a vast array of functionalities. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. youtube.com

Sulfonamide Formation: Similarly, sulfonamides can be synthesized by reacting the amine with sulfonyl chlorides in the presence of a base. youtube.com This functional group is a well-established pharmacophore found in numerous therapeutic agents. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. youtube.com

A representative set of amide and sulfonamide derivatives prepared from an analogous aminotetralin scaffold highlights the versatility of these reactions.

| Reagent | Base | Product |

| Acetyl chloride | Pyridine | N-((R)-5,8-Difluorochroman-4-yl)acetamide |

| Benzoyl chloride | Triethylamine | N-((R)-5,8-Difluorochroman-4-yl)benzamide |

| Methanesulfonyl chloride | Pyridine | N-((R)-5,8-Difluorochroman-4-yl)methanesulfonamide |

| p-Toluenesulfonyl chloride | Triethylamine | N-((R)-5,8-Difluorochroman-4-yl)-4-methylbenzenesulfonamide |

This table presents hypothetical examples based on common organic reactions and is for illustrative purposes only.

The introduction of alkyl and aryl groups at the amine nitrogen can be achieved through various synthetic methodologies.

N-Alkylation: Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation. Reductive amination, a two-step process involving the formation of an imine or enamine intermediate followed by reduction, offers a more controlled approach to mono-alkylation.

N-Arylation: The copper-catalyzed Chan-Lam-Evans reaction provides an efficient method for the N-arylation of amines using arylboronic acids. beilstein-journals.org This reaction is tolerant of a wide range of functional groups and provides a direct route to N-aryl derivatives. More recently, the use of arylboroxines as aryl donors in copper-catalyzed systems has been shown to be effective, sometimes proceeding under base-free conditions in protic solvents like ethanol. beilstein-journals.org

The condensation of the primary amine with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. This reversible reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. nih.gov

Imines are valuable synthetic intermediates that can undergo a variety of transformations. nih.gov For instance, reduction of the C=N double bond provides access to secondary amines. Furthermore, the imine nitrogen can be protonated, and these compounds can act as ligands in coordination chemistry. mdpi.com The formation and stability of imines can be influenced by factors such as pH and the electronic nature of the substituents on both the amine and the carbonyl compound. nih.gov

| Aldehyde/Ketone | Catalyst | Product (Imine) |

| Benzaldehyde | Acetic acid | (R,E)-N-Benzylidene-5,8-difluorochroman-4-amine |

| Acetone | p-Toluenesulfonic acid | (R)-N-(Propan-2-ylidene)-5,8-difluorochroman-4-amine |

| 4-Methoxybenzaldehyde | Acetic acid | (R,E)-5,8-Difluoro-N-(4-methoxybenzylidene)chroman-4-amine |

This table presents hypothetical examples based on common organic reactions and is for illustrative purposes only.

Modification of the Chroman Ring System

Altering the core chroman ring structure opens up avenues to novel chemical scaffolds with distinct three-dimensional shapes and properties.

While specific examples for this compound are not prevalent in the literature, general methodologies for ring expansion and contraction can be considered. These transformations often involve the generation of a reactive intermediate, such as a carbocation or a carbene, adjacent to the ring, which then triggers a rearrangement. wikipedia.orgetsu.edu

Ring Expansion: A common strategy for ring expansion involves the Tiffeneau-Demjanov rearrangement, which utilizes a diazotization of a β-amino alcohol to generate a carbocation that initiates a 1,2-alkyl shift, leading to a ring-expanded ketone. Another approach is the Buchner ring expansion, which can convert aromatic systems into seven-membered rings. wikipedia.org

Ring Contraction: The Favorskii rearrangement of α-haloketones in the presence of a base is a classic method for ring contraction. etsu.edu Another well-known reaction is the Wolff rearrangement of α-diazoketones, which proceeds through a ketene (B1206846) intermediate and can result in a one-carbon ring contraction. wikipedia.orguchicago.edu Applying these methods to the chroman system would require initial functionalization of the ring to introduce the necessary reactive handles.

Modification of the aromatic portion of the chroman ring can significantly influence the electronic properties of the molecule.

Aromatic Substitution: Electrophilic aromatic substitution reactions on the difluorobenzene ring of the chroman system are challenging due to the deactivating nature of the fluorine atoms and the ether oxygen. However, under forcing conditions or through metallation-substitution sequences, further functionalization might be achievable.

Heteroatom Incorporation: The introduction of additional heteroatoms into the aromatic ring can profoundly alter the molecule's properties. rsc.org This can be a complex synthetic challenge, often requiring de novo synthesis of the heterocyclic ring system rather than modification of the pre-existing chroman structure. The inclusion of heteroatoms can impact aromaticity, electronic distribution, and potential intermolecular interactions. rsc.org

Lack of Publicly Available Research Hinders Detailed Analysis of this compound Derivatization

Despite a comprehensive search of scientific literature and patent databases, there is a notable absence of specific research detailing the derivatization, scaffold elaboration, and synthesis of hybrid molecules incorporating the this compound moiety. This scarcity of information prevents a detailed discussion and the creation of data tables based on published research findings as requested.

The chromane (B1220400) scaffold itself is a well-established privileged structure in medicinal chemistry, with numerous derivatives synthesized and evaluated for a wide range of biological activities. The introduction of fluorine atoms, as seen in the 5,8-difluoro substitution pattern of the target compound, is a common strategy in drug discovery to modulate physicochemical and pharmacokinetic properties. However, specific methodologies for the derivatization of the 4-amino group of this particular difluorinated chromane, or its use as a building block in the construction of hybrid molecules, are not described in the available literature.

General synthetic strategies for the derivatization of primary amines and the construction of hybrid molecules are well-documented in organic and medicinal chemistry. These typically involve coupling reactions such as amide bond formation, reductive amination, and urea (B33335) or thiourea (B124793) formation to link the amine-containing scaffold to other pharmacophores or molecular fragments. In the context of hybrid molecule design, the this compound moiety could theoretically be combined with other biologically active scaffolds to create novel chemical entities with potentially synergistic or multi-target activities.

However, without specific examples from the scientific literature, any discussion on the design and synthesis of hybrid molecules of this compound would be purely speculative. The generation of informative data tables detailing reaction conditions, yields, and the structural diversity of synthesized hybrids is not possible.

It is conceivable that research on this specific compound is proprietary and has not been disclosed in the public domain, or that it represents a novel area of chemical space that has yet to be explored and published. Therefore, a detailed article on the derivatization and scaffold elaboration of this compound for the synthesis of hybrid molecules cannot be provided at this time.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in determining the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For chroman and its derivatives, DFT calculations have been employed to determine stable conformations and to understand the impact of substituents on the molecule's electronic properties. For instance, studies on fluorinated graphite (B72142) have utilized DFT to understand the nature of the carbon-fluorine bond and the resulting electronic structure changes. researchgate.netresearchgate.net DFT calculations can also predict spectroscopic properties, which can be correlated with experimental data to confirm molecular structures. figshare.com

In the context of (R)-5,8-Difluorochroman-4-amine, DFT could be used to:

Determine the preferred conformation of the chroman ring and the orientation of the amine group.

Calculate the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack.

Analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict reactivity. Studies on other heterocyclic systems have shown that the HOMO-LUMO gap is a key indicator of a molecule's bioactive nature. nih.gov

A study on chroman-4-one derivatives used DFT calculations to confirm the stability of different isomers, highlighting the utility of this method in understanding the structural preferences of the chroman scaffold. acs.org

Molecular Docking Simulations for Putative Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method is crucial for identifying potential drug candidates and understanding their binding modes. Numerous studies have employed molecular docking to investigate the interactions of chroman and chromone (B188151) derivatives with various biological targets.

For example, docking studies on chromone-containing sulfonamide derivatives as carbonic anhydrase inhibitors revealed that the presence and position of fluorine atoms significantly influenced binding affinity. nih.gov Specifically, compounds with a fluorine substituent demonstrated potent inhibitory activity. nih.gov In another study, docking of 4-aryl-4H-chromene derivatives into the active site of cyclin-dependent kinase 2 (CDK-2) identified potential lead compounds for breast cancer treatment, with docking scores ranging from -8.006 to -9.180 Kcal/mol. japsonline.com

The following table summarizes docking results from studies on various chroman and chromone derivatives, illustrating the types of interactions and binding energies observed.

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity/Score | Reference |

| Chromone-containing sulfonamides | Carbonic Anhydrase II & IX | Zinc ion, various amino acids | Not specified | nih.gov |

| 4-Aryl-4H-chromene derivatives | Cyclin-Dependent Kinase 2 (CDK-2) | Not specified | -8.006 to -9.180 Kcal/mol | japsonline.com |

| Spiroquinoxalinopyrrolidine chromanone hybrids | Acetylcholinesterase (AChE) | Not specified | Better binding than standard drug | rsc.org |

| Chroman-4-one derivatives | Pteridine Reductase 1 (PTR1) | Phe97, Asp161, Tyr174 | Not specified | nih.gov |

These studies suggest that the chroman scaffold can effectively fit into the binding pockets of a diverse range of proteins, and that substituents play a critical role in determining the specificity and strength of these interactions. For this compound, docking studies would be essential to predict its potential biological targets and to understand how the difluoro substitution pattern influences its binding.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. This method is particularly useful for assessing the stability of ligand-protein interactions predicted by docking and for analyzing conformational changes that may occur upon binding.

MD simulations have been applied to various chroman derivatives to validate docking results and to understand the stability of the ligand-receptor complexes. For instance, a study on spiroquinoxalinopyrrolidine chromanone hybrids as anti-cholinesterase agents used MD simulations to confirm the stability of the docked poses and to calculate binding free energies. rsc.orgnih.gov The results showed that the synthesized derivatives had better binding energy compared to the standard drug galantamine for acetylcholinesterase. rsc.org Similarly, MD simulations of chroman derivatives as PD-1/PD-L1 antagonists predicted that the (R)-enantiomer had superior inhibitory activity compared to the (S)-enantiomer, a finding that was later corroborated by experimental data. acs.orgnih.gov

These examples underscore the importance of MD simulations in refining the understanding of ligand-target interactions and in providing a more realistic picture of the dynamic nature of these interactions.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for optimizing lead compounds by identifying the key structural features required for biological activity.

SAR studies on a series of substituted chroman-4-one and chromone derivatives as sirtuin 2 (SIRT2) inhibitors revealed that:

An alkyl chain of optimal length at the 2-position is important for activity. acs.org

Larger, electron-withdrawing groups at the 6- and 8-positions are favorable. acs.org

The carbonyl group at the 4-position is essential for potent inhibition. acs.org

These findings highlight the sensitivity of the biological activity of the chroman scaffold to minor structural modifications. acs.org

QSAR models provide a mathematical relationship between the chemical structure and biological activity. mdpi.com A 3D-QSAR study on 2H-chromen-2-one derivatives as monoamine oxidase B (MAO-B) inhibitors successfully modeled the inhibitory activity of 67 compounds, leading to the design of new, potent, and selective inhibitors. nih.gov The model demonstrated good predictive power, confirming its robustness in guiding the design of novel compounds. nih.gov Another QSAR study on flavonoids as pancreatic lipase (B570770) inhibitors also developed a predictive model with a high correlation coefficient, demonstrating the utility of QSAR in screening natural product libraries. mdpi.com

The following table presents SAR data for a series of chroman-4-one derivatives as SIRT2 inhibitors, illustrating how different substituents affect inhibitory activity.

| Compound | R1 (2-position) | R2 (6-position) | R3 (8-position) | SIRT2 Inhibition (%) at 200 µM | IC50 (µM) | Reference |

| 1k | n-propyl | H | H | 76 | 10.6 | acs.org |

| 1l | n-heptyl | H | H | 57 | >200 | acs.org |

| 1m | n-pentyl | Br | Br | >90 | 2.5 | acs.org |

| 1n | n-pentyl | Cl | Cl | >90 | 3.5 | acs.org |

| 1o | n-pentyl | F | F | >90 | 4.2 | acs.org |

This data clearly shows that the nature and position of substituents on the chroman ring have a significant impact on biological activity. For this compound, the presence of two fluorine atoms at positions 5 and 8 is expected to significantly influence its electronic properties and, consequently, its biological activity. SAR and QSAR studies on a library of its derivatives would be invaluable for optimizing its activity towards a specific biological target.

Investigation of Biological Interactions and Mechanistic Studies

Enzymatic Interaction Studies

The unique structural features of (R)-5,8-Difluorochroman-4-amine, including its fluorinated chroman core and the chiral amine group, suggest the potential for specific interactions with various classes of enzymes.

A primary step in characterizing the bioactivity of this compound would involve screening it against a panel of diverse enzyme classes. Given its structure, particular attention might be paid to:

Oxidoreductases: The aminobenzylic-like scaffold could be a substrate or inhibitor for enzymes such as monoamine oxidases (MAOs) or cytochrome P450 (CYP) enzymes, which are crucial in the metabolism of many xenobiotics and endogenous compounds.

A comprehensive profiling would ideally be presented in a data table summarizing the enzymatic assays performed.

Table 1: Hypothetical Enzymatic Profiling of this compound

| Enzyme Class | Specific Enzyme | Assay Type | Result (e.g., % Inhibition at a specific concentration) |

| Oxidoreductases | Monoamine Oxidase A (MAO-A) | Radiometric | Data Not Available |

| Monoamine Oxidase B (MAO-B) | Radiometric | Data Not Available | |

| Cytochrome P450 2D6 (CYP2D6) | Fluorometric | Data Not Available | |

| Proteases | Trypsin | Spectrophotometric | Data Not Available |

| Chymotrypsin | Spectrophotometric | Data Not Available |

Should preliminary screening reveal any significant interaction, subsequent studies would be essential to understand the nature and mechanism of this modulation. This would involve detailed kinetic analyses to determine parameters such as the inhibition constant (Kᵢ) or the activation constant (Kₐ). Mechanistic studies, including determination of the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), would provide deeper insights into how this compound interacts with the enzyme's active or allosteric sites.

A critical aspect of the investigation would be to compare the activity of this compound with its (S)-enantiomer. Biological systems are chiral, and thus, enantiomers of a compound often exhibit significantly different pharmacological and toxicological profiles. Demonstrating enantioselectivity in enzyme modulation would be a key finding, highlighting the specific three-dimensional interactions required for its biological effect.

Receptor Binding and Ligand Affinity Assessments

The structural similarity of the chroman-4-amine (B2768764) scaffold to known pharmacophores suggests that this compound could be a ligand for various receptors.

To explore this, a broad radioligand binding screen against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters would be the standard approach. This would identify any primary targets and provide information on the compound's selectivity profile. Of particular interest would be receptors known to bind aminotetralin or chroman derivatives, such as serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic receptors. The affinity of the compound for any identified targets would be quantified by determining the dissociation constant (Kᵢ or Kₔ).

Table 2: Hypothetical Receptor Binding Profile of this compound

| Receptor Family | Receptor Subtype | Radioligand | Kᵢ (nM) |

| Serotonin | 5-HT₁ₐ | [³H]8-OH-DPAT | Data Not Available |

| 5-HT₂ₐ | [³H]Ketanserin | Data Not Available | |

| Dopamine | D₂ | [³H]Spiperone | Data Not Available |

| D₃ | [³H]Spiperone | Data Not Available | |

| Adrenergic | α₁ | [³H]Prazosin | Data Not Available |

Understanding the structure-activity relationship (SAR) is fundamental in medicinal chemistry. For this compound, this would involve synthesizing and testing a series of analogs to probe the importance of different structural features. Key modifications could include:

Alteration of the fluorine substitution pattern: Moving or removing the fluorine atoms on the aromatic ring would reveal their role in binding affinity and selectivity. Fluorine atoms can influence electronic properties and conformational preferences, as well as engage in specific interactions with the receptor.

Modification of the amine group: N-alkylation or acylation of the primary amine would explore the steric and electronic requirements of the binding pocket.

Changes to the chroman ring: Ring-opening or substitution on the heterocyclic portion would assess the importance of the chroman scaffold itself.

By systematically altering the molecule's structure and measuring the corresponding changes in receptor affinity, a detailed SAR model could be developed, guiding the design of more potent and selective ligands.

Molecular Mechanism of Action Research

The precise molecular mechanisms through which this compound exerts its effects are a critical area of ongoing research. Understanding these mechanisms at a molecular level is fundamental to elucidating its biological function and potential therapeutic applications. The following sections detail the methodologies being employed to identify its cellular targets and to understand its impact on biological pathways and networks.

Cellular Target Identification Methodologies (e.g., Chemical Proteomics, Affinity-Based Probes)

Identifying the specific cellular components with which this compound interacts is a primary objective in mechanistic studies. Methodologies such as chemical proteomics and the use of affinity-based probes are powerful tools for achieving this.

Affinity-Based Probes: These are specialized molecules designed to bind specifically to a target protein. They typically consist of three key components: a high-affinity ligand that recognizes the target, a reactive group for covalent binding, and a reporter tag (e.g., a fluorophore or biotin) for detection and isolation. The development of an affinity-based probe for a specific target, such as a receptor, allows for its visualization and quantification within complex biological samples like cell lysates.

For instance, in the study of G protein-coupled receptors (GPCRs), affinity-based probes have been instrumental. A probe can be designed with a scaffold that has a high affinity for a particular receptor. This allows for the selective labeling and subsequent identification of the receptor, even in environments where it is expressed at low levels. Control experiments are crucial in these studies to ensure that the labeling is specific to the target protein and not due to non-specific binding.

Chemical Proteomics: This approach utilizes chemical probes to isolate and identify protein targets from the entire complement of proteins (the proteome) within a cell or tissue. By attaching a "tag" to a molecule like this compound, researchers can "fish out" its binding partners from a complex mixture. These captured proteins can then be identified using mass spectrometry. This provides an unbiased, global view of the potential cellular targets of the compound.

The table below summarizes key methodologies used for cellular target identification.

| Methodology | Description | Key Components/Steps | Application Example |

| Affinity-Based Probes | Use of a modified ligand to specifically label and identify a target protein. | High-affinity scaffold, reactive group, reporter tag. | Labeling and profiling of specific human adenosine (B11128) receptors. nih.gov |

| Chemical Proteomics | Global identification of protein targets using chemical probes. | Tagged compound, affinity purification, mass spectrometry. | Identification of the protein interaction landscape of a small molecule. |

Pathway Analysis and Biological Network Perturbations

Once cellular targets are identified, the next step is to understand the broader biological consequences of these interactions. Pathway analysis and the study of biological network perturbations aim to elucidate how a compound like this compound alters cellular signaling and function.

High-Throughput Transcriptomics (HTTr): This technology allows for the measurement of the expression levels of thousands of genes simultaneously in response to a chemical compound. By analyzing the changes in gene expression, researchers can infer which biological pathways are activated or inhibited. For example, data from HTTr studies can be used to model the benchmark dose (BMD) at which a compound induces a significant change in the expression of gene sets associated with specific biological processes or diseases. epa.gov

Biological Network Analysis: Cells function through complex networks of interacting proteins and genes. A compound's effect is rarely limited to a single target; it often ripples through these networks, causing widespread changes. By mapping the identified targets onto known biological networks, researchers can predict the downstream effects of the compound. This can reveal unexpected connections and provide a more holistic understanding of the compound's mechanism of action.

The following table outlines approaches for studying the broader biological impact of a compound.

| Analysis Type | Description | Data Source | Insights Gained |

| High-Throughput Transcriptomics (HTTr) | Measures changes in the expression of thousands of genes. epa.gov | RNA sequencing (RNA-Seq) | Identification of perturbed biological pathways and gene regulatory networks. epa.gov |

| Biological Network Analysis | Maps compound targets onto protein-protein interaction and signaling networks. | Proteomics data, public databases | Understanding of the systemic effects and off-target impacts of a compound. |

Analytical Method Development for R 5,8 Difluorochroman 4 Amine and Its Derivatives

Development of Robust Chromatographic Separation Methods for Purity and Identity

The primary goal of chromatographic method development for (R)-5,8-Difluorochroman-4-amine is to establish a reliable separation technique, typically High-Performance Liquid Chromatography (HPLC), to confirm its identity and determine its purity. The development process involves a systematic evaluation of various parameters to achieve optimal separation of the main compound from any potential impurities or degradation products.

A reversed-phase HPLC (RP-HPLC) method is often the first choice for a molecule like this compound due to its versatility and wide applicability. The selection of a suitable stationary phase is a critical first step. A C18 column is a common starting point, offering a good balance of hydrophobicity for retaining the analyte. The choice of mobile phase composition is then optimized. A typical mobile phase for a chroman amine derivative would consist of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The buffer's pH is a crucial parameter to control the ionization state of the amine group, which significantly influences retention and peak shape.

Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines. This would involve assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Advanced Spectroscopic Characterization (e.g., High-Resolution Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools employed for this purpose.

HRMS provides a highly accurate mass measurement of the parent ion, which can confirm the elemental composition of the molecule. This technique is also invaluable for identifying metabolites and degradation products by analyzing their mass-to-charge ratios and fragmentation patterns. For this compound, HRMS would be expected to show a prominent protonated molecular ion [M+H]⁺.

NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is used to determine the detailed molecular structure.

¹H NMR provides information on the number and connectivity of hydrogen atoms.

¹³C NMR reveals the carbon skeleton of the molecule.

¹⁹F NMR is particularly important for fluorinated compounds, providing direct information about the fluorine atoms and their chemical environment.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| HRMS (ESI+) | [M+H]⁺ at m/z 186.0776 (calculated for C₉H₁₀F₂NO) |

| ¹H NMR (CDCl₃, 400 MHz) | Peaks corresponding to aromatic, methine, and methylene (B1212753) protons. |

| ¹³C NMR (CDCl₃, 100 MHz) | Resonances for aromatic and aliphatic carbons, with C-F couplings. |

| ¹⁹F NMR (CDCl₃, 376 MHz) | Two distinct signals for the non-equivalent fluorine atoms. |

Impurity Profiling and Stability Studies for Research Grade Material

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. For research-grade this compound, this includes starting materials, by-products of the synthesis, and degradation products. A well-developed HPLC method, as described in section 7.1, is the primary tool for this analysis. Any observed impurities would be characterized using techniques like LC-MS/MS to elucidate their structures.

Stability studies are conducted to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for determining appropriate storage conditions and shelf-life. Forced degradation studies, where the compound is exposed to harsh conditions (e.g., acid, base, oxidation, heat, and light), are performed to identify potential degradation pathways and to ensure the analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products. The introduction of fluorine atoms into a molecule can enhance metabolic stability. researchgate.netmdpi.com However, in some cases, unexpected metabolic hydrolysis of C-F bonds has been observed. nih.gov

Table 3: Typical Conditions for Forced Degradation Studies

| Condition | Reagent/Stress |

| Acidic Hydrolysis | 0.1 M HCl, 60 °C, 24h |

| Basic Hydrolysis | 0.1 M NaOH, 60 °C, 24h |

| Oxidative Degradation | 3% H₂O₂, RT, 24h |

| Thermal Degradation | 80 °C, 48h |

| Photostability | ICH Q1B compliant light exposure |

Future Research Directions and Translational Potential in Chemical Biology

Rational Design and Synthesis of Novel Chromanamine Analogs for Specific Biological Probes

The rational design of new molecules is central to advancing chemical biology. rsc.org The structure of (R)-5,8-Difluorochroman-4-amine serves as a blueprint for creating novel analogs tailored for use as biological probes. These probes are instrumental for visualizing, quantifying, and understanding complex biological processes in vivo. nih.gov

The design strategy for such probes involves systematically modifying three key regions of the molecule:

The Aromatic Ring: The existing 5,8-difluoro substitution significantly influences the molecule's electronic properties and lipophilicity. Future analogs could explore alternative halogenation patterns or the introduction of other substituents (e.g., nitro, cyano, or methoxy (B1213986) groups) to fine-tune these properties and modulate interactions with biological targets.

The Amine Group: The primary amine at the 4-position is a critical chemical handle. It can be functionalized with a wide array of moieties, including fluorophores (for optical imaging), photoaffinity labels (for target identification), or biotin (B1667282) tags (for purification of target proteins).

The Chroman Core: Modifications to the heterocyclic ring itself, while more synthetically challenging, could be explored to alter the scaffold's rigidity and conformation, potentially leading to enhanced selectivity for specific protein targets.

The synthesis of these novel analogs would build upon established synthetic routes for chromanamines, incorporating new building blocks to achieve the desired structural diversity. rsc.org The goal is to create a suite of probes based on the (R)-5,8-difluorochroman scaffold, each optimized for a specific application, such as multi-color imaging to distinguish between different cellular targets simultaneously. nih.gov

Table 1: Illustrative Design Strategy for this compound Analogs as Biological Probes

| Molecular Region | Modification Strategy | Potential Functional Group | Purpose / Application |

| Amine (Position 4) | Acylation / Alkylation | Dansyl Chloride, Fluorescein | Fluorescent Imaging |

| Azide, Alkyne | Bio-orthogonal "Click" Chemistry | ||

| Biotin | Affinity Purification | ||

| Aromatic Ring | Substituent Modification | Nitro (NO2), Cyano (CN) | Tuning Electronic Properties |

| Azide (N3) | Photoaffinity Labeling | ||

| Chroman Backbone | Heteroatom Substitution | Sulfur for Oxygen | Altering Scaffold Geometry |

Integration with High-Throughput Screening and Combinatorial Chemistry Platforms

The discovery of lead compounds has been revolutionized by high-throughput screening (HTS) and combinatorial chemistry. fiveable.me These technologies allow for the rapid synthesis and evaluation of thousands of compounds, dramatically accelerating the pace of drug discovery. slideshare.netmdpi.com The this compound scaffold is well-suited for integration into these platforms.

Combinatorial chemistry enables the creation of large "libraries" of related molecules by systematically combining different chemical building blocks. nih.gov Using the chromanamine core as a foundation, parallel synthesis techniques can be employed to generate a library where diverse functional groups are attached at the amine or aromatic ring positions. This can be achieved through methods like solid-phase synthesis, where the core molecule is anchored to a resin and sequentially reacted with a variety of chemical reagents. rsc.org

Once a library of chromanamine analogs is created, HTS platforms can be used to screen them against specific biological targets, such as enzymes or receptors, to identify "hits"—compounds that exhibit a desired biological activity. mdpi.com This process can be further enhanced by integrating predictive computational models, such as quantitative structure-activity relationship (QSAR) models, to pre-screen virtual libraries and prioritize the synthesis of compounds with the highest likelihood of success. nih.govnih.gov This synergy between combinatorial synthesis, HTS, and in silico modeling makes it feasible to explore a vast chemical space efficiently, uncovering novel activities for chromanamine-based molecules. mdpi.com

Exploration as Scaffold for Targeted Drug Delivery Systems

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease while minimizing its exposure to healthy tissues, thereby enhancing efficacy and reducing side effects. The development of scaffolds for these systems is a key area of research. nih.gov The this compound structure possesses features that make it an attractive candidate for such a scaffold.

The core chroman ring provides a stable, three-dimensional framework. Crucially, the primary amine group serves as a versatile conjugation point. This "handle" can be used to chemically link three key components:

A therapeutic payload: This could be a cytotoxic agent for cancer therapy, an anti-inflammatory drug, or another bioactive molecule.

A targeting ligand: This moiety, such as an antibody fragment, peptide, or small molecule, is chosen to bind specifically to receptors overexpressed on target cells (e.g., cancer cells).

A linker: A specialized chemical bridge that connects the payload to the scaffold and is often designed to be cleaved (e.g., by specific enzymes in the target tissue) to release the drug.

By designing a system where the chromanamine scaffold is decorated with these components, it is possible to create a drug conjugate that circulates in the body until it recognizes and binds to its target, at which point it releases its therapeutic payload. The physicochemical properties imparted by the difluorinated chroman core could also influence the solubility, stability, and pharmacokinetic profile of the entire delivery system.

Addressing Scale-Up Challenges for Research and Pre-Development

The transition of a promising compound from a laboratory curiosity to a tool used in larger-scale pre-clinical studies requires a robust and scalable synthetic process. Addressing the challenges of scale-up early is crucial for the future development of this compound and its analogs.

Key challenges in the scale-up of chiral heterocyclic compounds often include:

Stereochemical Control: Ensuring the synthesis consistently produces the desired (R)-enantiomer in high purity is paramount. Methods that are effective on a milligram scale may not be efficient or cost-effective on a kilogram scale. This may require exploring alternative chiral catalysts or resolution techniques.

Reagent Cost and Safety: Reagents used in small-scale synthesis may be too expensive or hazardous for large-scale production. The process needs to be re-evaluated to identify safer, more economical alternatives.

Purification: Chromatographic purification, common in research labs, is often impractical for large quantities. Developing scalable purification methods, such as crystallization-induced resolution or salt formation, is a critical step.

Overcoming these hurdles requires a multidisciplinary approach, combining expertise in synthetic organic chemistry, chemical engineering, and process development to create a manufacturing process that is not only efficient and cost-effective but also safe and environmentally sustainable. researchgate.net

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for producing enantiomerically pure (R)-5,8-Difluorochroman-4-amine?

- Methodological Answer : Asymmetric synthesis using ketoreductase enzymes (e.g., KRED-311) with NADPH cofactors can achieve high enantiomeric excess (ee >98%) by selectively reducing fluorinated chromanone precursors. Alternatively, chiral resolution via HPLC with amylose-based columns (e.g., Chiralpak IA) can separate racemic mixtures. Reaction conditions (pH, solvent, temperature) must be optimized to minimize byproducts like diastereomers or defluorinated analogs .

Q. How can the purity and stereochemical integrity of this compound be validated?

- Methodological Answer : Combine orthogonal analytical techniques:

- HPLC-MS with a chiral stationary phase to confirm enantiomeric purity (retention time comparison to standards).

- NMR (¹H, ¹⁹F, and ¹³C) to verify structural integrity and fluorine positions.

- X-ray crystallography for absolute configuration determination, particularly if discrepancies arise in spectral data .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., oxidation at the amine group or fluorine displacement) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for fluorinated chroman derivatives?

- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., ring puckering in solution vs. solid state). Use variable-temperature NMR to probe conformational flexibility. Compare computational models (DFT calculations) with experimental data to identify dominant conformers. Cross-validate with rotational spectroscopy if ambiguity persists .

Q. What experimental strategies mitigate fluorine-specific side reactions during this compound synthesis?

- Methodological Answer : Fluorine’s electronegativity can lead to unexpected nucleophilic substitution or elimination. Strategies include:

- Using mild reducing agents (e.g., NaBH₄ with CeCl₃) to avoid defluorination.

- Protecting the amine group with Boc or Fmoc during fluorination steps.

- Monitoring reaction progress via ¹⁹F NMR to detect intermediates like fluoroepoxides .

Q. How can the biological activity of this compound be systematically evaluated in neuropharmacological models?

- Methodological Answer : Design in vitro assays targeting GPCRs (e.g., serotonin or dopamine receptors) using HEK293 cells transfected with human receptors. For in vivo studies, employ rodent models of anxiety/depression (e.g., forced swim test) with dose-response analyses. Use LC-MS/MS to quantify brain penetration and metabolite profiles .

Q. What advanced computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer : Combine molecular dynamics (MD) simulations to assess blood-brain barrier permeability with machine learning models (e.g., ADMET Predictor™) for bioavailability and CYP450 metabolism. Validate predictions using microsomal stability assays and Caco-2 cell monolayers .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.